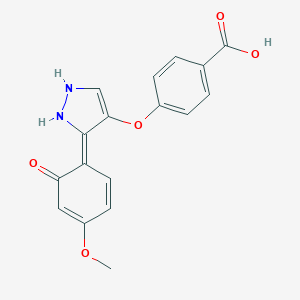

3-(2-hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1h-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring through an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Etherification: The hydroxyl group of the pyrazole derivative is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the ether linkage.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4

Reduction: LiAlH4, NaBH4 (sodium borohydride)

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of an alcohol

Substitution: Formation of substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2-Hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole has been studied for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Biochemistry

In biochemical research, this compound serves as a valuable tool:

- Proteomics Research : It is utilized as a biochemical reagent in proteomics, aiding in the study of protein interactions and modifications .

- Enzyme Inhibition Studies : The compound's structure allows it to act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Environmental Science

The compound's properties also lend themselves to applications in environmental studies:

- Pollutant Degradation : Its ability to interact with various organic pollutants suggests potential use in bioremediation efforts, helping to break down harmful substances in contaminated environments .

- Analytical Chemistry : It can be used as a standard reference material for analytical methods aimed at detecting and quantifying environmental pollutants .

Case Studies

Wirkmechanismus

The mechanism of action of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ferulic Acid: 4-hydroxy-3-methoxycinnamic acid, known for its antioxidant properties.

Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, used in flavoring and as an intermediate in the synthesis of other compounds.

Uniqueness

4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid is unique due to its combination of a pyrazole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties not found in simpler analogs like ferulic acid or vanillic acid.

This detailed article provides a comprehensive overview of 4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

3-(2-Hydroxy-4-methoxyphenyl)-4-(4-carboxyphenoxy)-1H-pyrazole, also known by its CAS number 394228-95-6, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C17H14N2O5

- Molecular Weight : 326.3 g/mol

- IUPAC Name : 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoic acid

- Structure : The chemical structure features a pyrazole ring substituted with hydroxy and methoxy groups, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can effectively inhibit various bacterial strains and fungi. For instance, compounds similar to this compound demonstrated significant activity against E. coli and Aspergillus niger at concentrations as low as 40 µg/mL .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. In one study, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM .

- Anticancer Potential : Emerging evidence suggests that pyrazole derivatives may possess anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit various enzymes involved in inflammatory processes and cancer progression.

- Modulation of Signaling Pathways : The compound may affect signaling pathways related to inflammation and cell survival, enhancing its therapeutic potential against inflammatory diseases and cancers.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

- In Vitro Studies : A study conducted on a series of pyrazole derivatives reported significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. The most active compounds showed minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model in mice. The results indicated that certain derivatives significantly reduced swelling compared to control groups, suggesting their potential as anti-inflammatory agents .

- Anticancer Activity : A recent investigation into a series of pyrazole compounds revealed their ability to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential role in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | Promising |

| Phenylbutazone | High | Very High | Low |

| Metamizole | Moderate | High | Moderate |

Eigenschaften

IUPAC Name |

4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5/c1-23-12-6-7-13(14(20)8-12)16-15(9-18-19-16)24-11-4-2-10(3-5-11)17(21)22/h2-9,20H,1H3,(H,18,19)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYBKIBKGILMSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=C(C=C3)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.